molecular formula C7H17NO2 B13177621 5-Amino-1-methoxy-2-methylpentan-3-ol

5-Amino-1-methoxy-2-methylpentan-3-ol

Katalognummer: B13177621
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: KLYCFHMLQKBLNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-methoxy-2-methylpentan-3-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) within its structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methoxy-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pentanone with methanol and ammonia under specific conditions to introduce the methoxy and amino groups . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-methoxy-2-methylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-methoxy-2-methylpentan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Amino-1-methoxy-2-methylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-1-methoxy-2-methylpentan-3-ol is unique due to the presence of both the methoxy and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C7H17NO2

Molekulargewicht

147.22 g/mol

IUPAC-Name

5-amino-1-methoxy-2-methylpentan-3-ol

InChI

InChI=1S/C7H17NO2/c1-6(5-10-2)7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3

InChI-Schlüssel

KLYCFHMLQKBLNC-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.